molecular formula C12H18N4O5 B12921074 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one

Cat. No.: B12921074
M. Wt: 298.30 g/mol
InChI Key: SEQICZUEXUNVDT-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one is a purine derivative with significant biochemical and pharmacological properties It is structurally characterized by a purine ring attached to a sugar moiety, making it a nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one typically involves the condensation of a purine base with a sugar derivative. One common method is the glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions to form the nucleoside analog . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The process includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or halogen groups onto the purine ring .

Scientific Research Applications

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby inhibiting viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one lies in its specific purine ring modifications and the presence of a sugar moiety, which confer unique biochemical and pharmacological properties. These features make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C12H18N4O5

Molecular Weight

298.30 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one

InChI

InChI=1S/C12H18N4O5/c1-12(2)14-9-6(10(20)15-12)13-4-16(9)11-8(19)7(18)5(3-17)21-11/h4-5,7-8,11,14,17-19H,3H2,1-2H3,(H,15,20)/t5-,7-,8-,11-/m1/s1

InChI Key

SEQICZUEXUNVDT-IOSLPCCCSA-N

Isomeric SMILES

CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C

Canonical SMILES

CC1(NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.